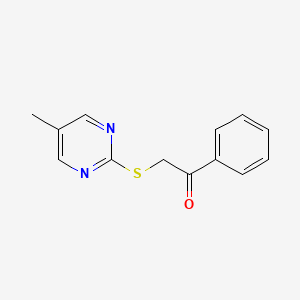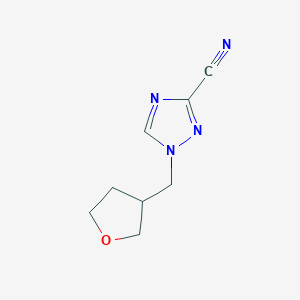
N-(oxolan-2-ylmethyl)-N-(thiolan-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(oxolan-2-ylmethyl)-N-(thiolan-3-yl)acetamide, also known as OTAA, is a compound that has gained significant attention in recent years due to its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of N-(oxolan-2-ylmethyl)-N-(thiolan-3-yl)acetamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in the synthesis of DNA and RNA. This leads to the inhibition of cell growth and proliferation. N-(oxolan-2-ylmethyl)-N-(thiolan-3-yl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(oxolan-2-ylmethyl)-N-(thiolan-3-yl)acetamide has been shown to have several biochemical and physiological effects. In addition to inhibiting cell growth and inducing apoptosis, N-(oxolan-2-ylmethyl)-N-(thiolan-3-yl)acetamide has been found to decrease the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes. This suggests that N-(oxolan-2-ylmethyl)-N-(thiolan-3-yl)acetamide may have potential as an antioxidant.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(oxolan-2-ylmethyl)-N-(thiolan-3-yl)acetamide in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a promising compound for studying cancer biology and developing new cancer treatments. However, one limitation of using N-(oxolan-2-ylmethyl)-N-(thiolan-3-yl)acetamide is its potential toxicity. Further research is needed to determine the optimal dosage and potential side effects of N-(oxolan-2-ylmethyl)-N-(thiolan-3-yl)acetamide.
Zukünftige Richtungen
There are several future directions for research on N-(oxolan-2-ylmethyl)-N-(thiolan-3-yl)acetamide. One area of interest is in the development of new cancer treatments. N-(oxolan-2-ylmethyl)-N-(thiolan-3-yl)acetamide has shown promise in enhancing the efficacy of chemotherapy drugs, and further research is needed to determine its potential as a standalone treatment.
Another area of interest is in the study of neurological disorders. N-(oxolan-2-ylmethyl)-N-(thiolan-3-yl)acetamide has been shown to protect neurons from oxidative stress and improve cognitive function, and further research is needed to determine its potential as a treatment for Alzheimer's disease and Parkinson's disease.
In addition to these areas of research, there is also potential for N-(oxolan-2-ylmethyl)-N-(thiolan-3-yl)acetamide to be used as an antioxidant and in the development of new drugs for other diseases. Further research is needed to fully understand the potential applications of this compound.
Synthesemethoden
The synthesis of N-(oxolan-2-ylmethyl)-N-(thiolan-3-yl)acetamide involves the reaction of oxirane-2-carboxylic acid with thiolane-3-carboxylic acid in the presence of a coupling agent. The resulting compound is then treated with an amine to yield N-(oxolan-2-ylmethyl)-N-(thiolan-3-yl)acetamide. The purity of the compound can be improved through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(oxolan-2-ylmethyl)-N-(thiolan-3-yl)acetamide has been shown to have potential applications in several areas of scientific research. One of the most promising areas is in the study of cancer. N-(oxolan-2-ylmethyl)-N-(thiolan-3-yl)acetamide has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to enhance the efficacy of chemotherapy drugs in animal models.
In addition to cancer research, N-(oxolan-2-ylmethyl)-N-(thiolan-3-yl)acetamide has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. N-(oxolan-2-ylmethyl)-N-(thiolan-3-yl)acetamide has been found to protect neurons from oxidative stress and improve cognitive function in animal models.
Eigenschaften
IUPAC Name |
N-(oxolan-2-ylmethyl)-N-(thiolan-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2S/c1-9(13)12(10-4-6-15-8-10)7-11-3-2-5-14-11/h10-11H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKWELRMKGFLAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1CCCO1)C2CCSC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(oxolan-2-ylmethyl)-N-(thiolan-3-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-cyclopropyl-N-[(2,4-difluorophenyl)methyl]acetamide](/img/structure/B7574693.png)

![N-cyclopropyl-N-[(3-fluorophenyl)methyl]acetamide](/img/structure/B7574701.png)





![N-cyclopropyl-N-[(thiophen-2-yl)methyl]methanesulfonamide](/img/structure/B7574746.png)


![2-Chloro-5-[(1,5-dimethylpyrrole-2-carbonyl)amino]benzoic acid](/img/structure/B7574781.png)
![N-[4-(azepan-1-yl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B7574795.png)